molecular formula C17H19N5O2 B275932 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

货号 B275932
分子量: 325.4 g/mol
InChI 键: XZZLQNJJYFAEMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, also known as MTA, is a synthetic compound that has been studied for its potential use in scientific research. It is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) that has been shown to have potential applications in the treatment of various neurological disorders.

作用机制

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is responsible for executive functions such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and mood. It has also been shown to increase heart rate and blood pressure, which can be attributed to its sympathomimetic effects.

实验室实验的优点和局限性

One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition, which allows for more targeted effects on the brain. However, one limitation is the lack of long-term studies on the safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, which limits its potential use in clinical settings.

未来方向

For N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine research include investigating its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, as well as its potential for abuse and addiction. Finally, research on the development of more selective and potent NDRI compounds could lead to the development of more effective treatments for neurological disorders.

合成方法

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine can be synthesized using a multistep process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyltetrazole in the presence of a base. The resulting product is then reduced to the corresponding alcohol using sodium borohydride, followed by the reaction with ethyl bromide to form N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine.

科学研究应用

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood.

属性

产品名称

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

分子式

C17H19N5O2

分子量

325.4 g/mol

IUPAC 名称

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C17H19N5O2/c1-3-18-12-13-9-10-15(16(11-13)23-2)24-17-19-20-21-22(17)14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3

InChI 键

XZZLQNJJYFAEMQ-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

规范 SMILES

CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。